molecular formula C14H15NO4 B11805962 Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11805962
M. Wt: 261.27 g/mol
InChI Key: PJIQXAQLBDZVQO-UHFFFAOYSA-N
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Description

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the quinoline derivative with acetic acid or its derivatives under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinoline core to its corresponding dihydroquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)acetate is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives. Its methoxy and methyl groups, along with the acetate ester, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

methyl 2-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H15NO4/c1-9-6-10-11(16)4-5-15(8-13(17)19-3)14(10)12(7-9)18-2/h4-7H,8H2,1-3H3

InChI Key

PJIQXAQLBDZVQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CC(=O)OC

Origin of Product

United States

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